molecular formula C15H20Cl2N2O B12742360 2',6'-Dichloro-beta-methyl-1-piperidinepropionanilide CAS No. 108839-72-1

2',6'-Dichloro-beta-methyl-1-piperidinepropionanilide

Katalognummer: B12742360
CAS-Nummer: 108839-72-1
Molekulargewicht: 315.2 g/mol
InChI-Schlüssel: SVSRRSXNVVWQIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’,6’-Dichloro-beta-methyl-1-piperidinepropionanilide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two chlorine atoms, a methyl group, and a piperidine ring, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-Dichloro-beta-methyl-1-piperidinepropionanilide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts, such as phosphorus pentachloride, and solvents like dichloromethane, under controlled temperature and pressure .

Industrial Production Methods

Industrial production of 2’,6’-Dichloro-beta-methyl-1-piperidinepropionanilide follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2’,6’-Dichloro-beta-methyl-1-piperidinepropionanilide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, alkoxides, solvents like dichloromethane, and catalysts like triethylamine.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2’,6’-Dichloro-beta-methyl-1-piperidinepropionanilide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2’,6’-Dichloro-beta-methyl-1-piperidinepropionanilide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit specific enzymes involved in neurotransmitter synthesis, thereby affecting neural signaling pathways .

Vergleich Mit ähnlichen Verbindungen

2’,6’-Dichloro-beta-methyl-1-piperidinepropionanilide can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of 2’,6’-Dichloro-beta-methyl-1-piperidinepropionanilide, making it a valuable compound in various research and industrial applications.

Eigenschaften

CAS-Nummer

108839-72-1

Molekularformel

C15H20Cl2N2O

Molekulargewicht

315.2 g/mol

IUPAC-Name

N-(2,6-dichlorophenyl)-3-piperidin-1-ylbutanamide

InChI

InChI=1S/C15H20Cl2N2O/c1-11(19-8-3-2-4-9-19)10-14(20)18-15-12(16)6-5-7-13(15)17/h5-7,11H,2-4,8-10H2,1H3,(H,18,20)

InChI-Schlüssel

SVSRRSXNVVWQIJ-UHFFFAOYSA-N

Kanonische SMILES

CC(CC(=O)NC1=C(C=CC=C1Cl)Cl)N2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.